molecular formula C6H11NO3 B13462545 (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate

Cat. No.: B13462545
M. Wt: 145.16 g/mol
InChI Key: JDXTUDWONUFHFU-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate is a chemical compound with significant potential in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of oxolane derivatives and amino acids, followed by esterification and purification steps .

Industrial Production Methods

Industrial production of rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl (2R,4R)-4-aminooxolane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2S,4S)-4-aminooxolane-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-2-4(7)3-10-5/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1

InChI Key

JDXTUDWONUFHFU-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CO1)N

Canonical SMILES

COC(=O)C1CC(CO1)N

Origin of Product

United States

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